(1-Cyanocyclobutyl)methanesulfonyl chloride
Overview
Description
(1-Cyanocyclobutyl)methanesulfonyl chloride (also known as 1-CMC) is a chemical compound that is used in a variety of scientific research applications. It is a synthetic reagent that is used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, and has been found to be a useful tool for the study of biochemical and physiological processes.
Scientific Research Applications
Activation and Cross-Coupling : Rosen et al. (2011) highlighted its use in cross-coupling reactions, particularly focusing on a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, noting its significance in avoiding genotoxic impurities in synthesis processes. The method's application to the synthesis of dofetilide, a drug, was also showcased, emphasizing the compound's role in pharmaceutical synthesis (Rosen et al., 2011).
Synthesis of Derivatives : Zhang et al. (2010) reported on the synthesis of cyclododeceno[b]indene derivatives using methanesulfonic acid as a catalyst. The structural confirmation and conformational analysis of these derivatives were done through various methods, highlighting the compound's utility in deriving new chemical structures (Zhang et al., 2010).
Handling of Solids in Continuous Flow : Mo & Jensen (2016) introduced a miniature continuous stirred-tank reactor (CSTR) cascade to handle solid-forming reactions in flow, using methanesulfonyl chloride in one of their demonstrated reactions. This innovative approach addresses the challenges of continuous production, particularly in pharmaceuticals and fine chemicals (Mo & Jensen, 2016).
Sulfonamide Synthesis : Hell et al. (2019) explored the activation of sulfamoyl and sulfonyl chlorides, including methanesulfonyl chloride, for the synthesis of aliphatic sulfonamides from alkenes. Their work represents a significant step in simplifying the synthesis of sulfonamide-containing molecules, critical in medicinal chemistry (Hell et al., 2019).
Functional Derivative Formation : Khoroshunova et al. (2021) discussed the activation of a hydroxyl group towards nucleophilic substitution via reaction with methanesulfonyl chloride. Their study focused on the reactions of specific azaspiro nonanes with MsCl/NR3, demonstrating the compound's role in forming various functional derivatives (Khoroshunova et al., 2021).
Methane Conversions : Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride as a key step in low-temperature methane conversions. Their research offers insights into the reaction mechanisms and potential applications in enhancing product selectivity in industrial processes (Kang et al., 2017).
properties
IUPAC Name |
(1-cyanocyclobutyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXFPLHSFGGLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267089 | |
Record name | 1-Cyanocyclobutanemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclobutyl)methanesulfonyl chloride | |
CAS RN |
1803581-10-3 | |
Record name | 1-Cyanocyclobutanemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyanocyclobutanemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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